molecular formula C26H32N2O2S2 B14671524 Ethanediamide, N,N'-bis(cyclohexylthio)-N,N'-diphenyl- CAS No. 50863-05-3

Ethanediamide, N,N'-bis(cyclohexylthio)-N,N'-diphenyl-

Cat. No.: B14671524
CAS No.: 50863-05-3
M. Wt: 468.7 g/mol
InChI Key: HNZLXKJYWMUSSU-UHFFFAOYSA-N
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Description

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- is a complex organic compound with the molecular formula C26H32N2O2S2 This compound is characterized by the presence of two cyclohexylthio groups and two phenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- typically involves the reaction of ethanediamide with cyclohexylthiol and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexylthio and phenyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-hydroxyethyl)ethylenediamine
  • N,N’-Bis(nonadecyldisulfanyl)ethanediamide
  • N,N’-Bis(2-ethylphenyl)ethanediamide

Uniqueness

Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- is unique due to the presence of both cyclohexylthio and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

50863-05-3

Molecular Formula

C26H32N2O2S2

Molecular Weight

468.7 g/mol

IUPAC Name

N,N'-bis(cyclohexylsulfanyl)-N,N'-diphenyloxamide

InChI

InChI=1S/C26H32N2O2S2/c29-25(27(21-13-5-1-6-14-21)31-23-17-9-3-10-18-23)26(30)28(22-15-7-2-8-16-22)32-24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2

InChI Key

HNZLXKJYWMUSSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SN(C2=CC=CC=C2)C(=O)C(=O)N(C3=CC=CC=C3)SC4CCCCC4

Origin of Product

United States

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